2-(2-Chlorothiophen-3-yl)ethanamine
Description
Contextualization of Thiophene-Containing Amines in Organic Synthesis
Thiophene (B33073) and its derivatives are considered privileged scaffolds in medicinal chemistry and materials science. nih.gov The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common bioisostere for the phenyl ring. nih.gov This means it can often replace a phenyl group in a biologically active molecule without losing the desired activity, while potentially improving properties such as solubility, metabolic stability, and receptor binding. nih.gov Thiophene-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai
The incorporation of an amine functional group, particularly as an ethylamine (B1201723) side chain, further expands the chemical space and potential applications of thiophene derivatives. Amines are crucial functional groups in a vast number of biologically active molecules, playing a key role in receptor interactions and influencing the pharmacokinetic profile of a compound. The combination of a thiophene ring and an amine group creates a versatile building block for the synthesis of complex molecules with diverse therapeutic potential.
The synthesis of thiophene-containing amines can be approached through various established methods in organic chemistry. General strategies often involve the introduction of a functionalized side chain onto a pre-formed thiophene ring or the construction of the thiophene ring from acyclic precursors already bearing the necessary amine functionality or a precursor to it. Common synthetic routes to thiophene ethylamines include the reduction of corresponding nitriles or amides, or through multi-step sequences starting from thiophene carboxaldehydes. google.com
Overview of Research Trajectories for 2-(2-Chlorothiophen-3-yl)ethanamine and Related Structures
While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research trajectories based on the known activities of related compounds. The presence of a chlorine atom on the thiophene ring can significantly influence the electronic properties and reactivity of the molecule, as well as its interaction with biological targets.
The primary research interest in this compound and its analogs lies in the field of medicinal chemistry. Given that phenethylamine (B48288) and its derivatives are well-known pharmacophores that interact with a variety of receptors and transporters in the central nervous system, it is plausible that thiophene-based bioisosteres like this compound could exhibit interesting neurological activities. biomolther.org Structure-activity relationship (SAR) studies on related phenethylamine and tryptamine (B22526) derivatives have shown that substitutions on the aromatic ring and the ethylamine side chain can modulate their affinity for targets such as serotonin (B10506) (5-HT) receptors. biomolther.org
Furthermore, thiophene derivatives are being investigated as inhibitors of various enzymes, and the specific substitution pattern of this compound could confer selectivity for particular biological targets. nih.gov The development of novel synthetic methodologies to access this and related substituted thiophen-3-ylethylamines is also a key area of research, as it would enable the exploration of a wider range of chemical space and the generation of libraries of compounds for biological screening.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H8ClNS | nih.govchemicalbook.com |
| Molecular Weight | 161.65 g/mol | chemicalbook.com |
| CAS Number | 188471-56-9 | chemicalbook.com |
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClNS |
|---|---|
Molecular Weight |
161.65 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)ethanamine |
InChI |
InChI=1S/C6H8ClNS/c7-6-5(1-3-8)2-4-9-6/h2,4H,1,3,8H2 |
InChI Key |
XMXPGBVBKJSPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CCN)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chlorothiophen 3 Yl Ethanamine
Precursor Synthesis and Derivatization
The journey to the target molecule begins with the synthesis and functionalization of chlorothiophene building blocks.
The foundational step in synthesizing 2-(2-chlorothiophen-3-yl)ethanamine is the preparation of a suitable chlorothiophene precursor. A common starting material is 2-chlorothiophene (B1346680). researchgate.netnih.gov One method involves the direct chlorination of thiophene (B33073). However, this can lead to the formation of undesired byproducts such as 2,5-dichlorothiophene, complicating purification and reducing the yield of the desired 2-chlorothiophene. google.com
A more controlled synthesis of 2-chlorothiophene can be achieved using hydrogen peroxide and concentrated hydrochloric acid. google.com This method allows for better control over the reaction by adjusting the temperature and the rate of hydrogen peroxide addition, leading to a higher yield and purity of 2-chlorothiophene, making it suitable for large-scale production. google.com Another approach involves the use of N-chloro-N-(phenylsulfonyl)benzenesulfonamide for the monochlorination of thiophene derivatives. chemicalbook.com
For the specific substitution pattern of the target molecule, 3-substituted thiophenes are required. The synthesis of 3-chlorothiophene-2-carboxylic acid, for instance, can be accomplished by treating 3-hydroxy-2-methoxycarbonyl-thiophene with phosphorus pentachloride. prepchem.com This precursor can then be further manipulated to introduce the ethanamine side chain at the 3-position.
Table 1: Selected Methods for Chlorothiophene Precursor Synthesis
| Starting Material | Reagents | Product | Key Features |
| Thiophene | Hydrogen Peroxide, Hydrochloric Acid, Triethylamine | 2-Chlorothiophene | Good yield and purity, suitable for large-scale production. google.com |
| 4-Nitroaniline | N-chloro-N-(phenylsulfonyl)benzenesulfonamide, MeCN | 2-Chloro-4-nitroaniline | High yield, monitored by GC. chemicalbook.com |
| 3-Hydroxy-2-methoxycarbonyl-thiophene | Phosphorus pentachloride, Carbon tetrachloride | 3-Chlorothiophene-2-carboxylic acid | Multi-step process involving heating and purification. prepchem.com |
With the chlorothiophene core in hand, the next critical step is the introduction of the ethanamine side chain. Several strategies exist for this transformation, often involving the conversion of a carboxylic acid or an aldehyde group at the 3-position of the thiophene ring.
One common pathway involves the conversion of a thiophene-3-carboxylic acid to the corresponding acyl chloride, followed by a series of reactions to form the ethanamine group. This can be achieved through an Arndt-Eistert reaction to extend the carbon chain, followed by a Schmidt rearrangement or a Curtius rearrangement to introduce the amine group. google.com
Another route proceeds through a thiophene-3-carboxaldehyde. This aldehyde can be reacted with nitromethane (B149229) to form a nitrovinyl intermediate, which is then reduced to the ethanamine. google.comgoogle.com
A more direct approach involves the reaction of a 3-thienyl Grignard reagent with ethylene (B1197577) oxide to produce a 2-(thiophen-3-yl)ethanol derivative. google.com This alcohol can then be converted to the corresponding amine. While these methods are generally applied to thiophene, they can be adapted for the synthesis of this compound by starting with the appropriately chlorinated thiophene precursor.
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule in fewer steps, often by forming the carbon-nitrogen bond more directly.
Nucleophilic substitution reactions can be employed to introduce the amine functionality. For instance, a 2-(2-chlorothiophen-3-yl)ethyl halide could react with an ammonia (B1221849) equivalent or a protected amine. google.com This approach is dependent on the availability of the corresponding ethyl halide precursor. The synthesis of related amine derivatives has been achieved through nucleophilic aromatic substitution on a chlorinated pyrimidine (B1678525) core, highlighting the feasibility of such reactions. mdpi.com
Reductive amination is a powerful and widely used method for the synthesis of amines. organic-chemistry.org This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. To synthesize this compound, one could envision the reductive amination of (2-chlorothiophen-3-yl)acetaldehyde with ammonia. Various reducing agents can be employed, such as sodium borohydride (B1222165) or catalytic hydrogenation. organic-chemistry.orgnih.gov Ruthenium complexes have also been shown to be effective catalysts for the reductive amination of ketones. sioc-journal.cn A two-step, one-pot reductive amination of furanic aldehydes has been demonstrated using a CuAlOx catalyst, a method that could potentially be adapted for thiophene-based aldehydes. researchgate.net
Table 2: Comparison of Reductive Amination Conditions
| Substrate Type | Reagents/Catalyst | Key Features |
| Aldehydes/Ketones | Sodium triacetoxyborohydride | Mild and selective reducing agent. organic-chemistry.org |
| Aldehydes/Ketones | InCl₃/Et₃SiH/MeOH | Highly chemoselective. organic-chemistry.org |
| Aldehydes/Ketones | Aqueous ammonia, Ru/ZrO₂ catalyst | Efficient for biomass-derived aldehydes/ketones. nih.gov |
| Acetophenone | RuCl₂(PPh₃)₃ and α-amino substituted benzimidazoles | Catalytic reductive amination. sioc-journal.cn |
| Furanic Aldehydes | Primary amines, CuAlOx catalyst | Two-step, one-pot flow reactor synthesis. researchgate.net |
Advanced Synthetic Transformations Leading to this compound
The synthesis of complex molecules like this compound can benefit from advanced synthetic transformations. For instance, a multi-step synthesis was developed for a related thiazole (B1198619) derivative starting from 4-(4-chlorothiophen-2-yl)thiazol-2-amine. nih.gov While the substitution pattern is different, the methodology highlights the use of modern synthetic techniques to build complex heterocyclic systems.
Another relevant example is the synthesis of P005091, which starts from 2-chlorothiophene and involves acetylation and nitration before a thioetherification reaction. researchgate.net Although this synthesis does not produce an ethanamine, it demonstrates the functionalization of the 2-chlorothiophene ring system, which is a key aspect in the synthesis of the target compound.
Transition Metal-Catalyzed Coupling Reactions
A prominent strategy for the synthesis of this compound involves the use of transition metal-catalyzed cross-coupling reactions to form a crucial carbon-carbon bond at the C3-position of the thiophene ring. The Sonogashira coupling, a powerful method for forming C(sp²)-C(sp) bonds, is a key example of this approach. acs.orgpreprints.orgresearchgate.net
This pathway typically commences with a halogenated 2-chlorothiophene, such as 3-bromo-2-chlorothiophene, which serves as the electrophilic partner in the coupling reaction. This starting material can be prepared through established halogenation methods. The nucleophilic partner is a protected acetylene (B1199291) derivative, such as trimethylsilylacetylene (B32187) (TMS-acetylene), which allows for the selective introduction of a two-carbon unit. pearson.com
The Sonogashira coupling is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base. orgsyn.org However, copper-free versions of this reaction have also been developed. preprints.orgmdpi.org Following the successful coupling to form 2-chloro-3-(trimethylsilylethynyl)thiophene, the trimethylsilyl (B98337) protecting group is removed under mild conditions, for instance, using a fluoride (B91410) source like potassium fluoride, to yield 2-chloro-3-ethynylthiophene. pearson.com
The final step in this sequence is the reduction of the alkyne and the implicit nitrile (if an alternative route via a nitrile is taken) to the corresponding saturated ethylamine (B1201723). This transformation can be accomplished through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts. rsc.orgrsc.orgyoutube.comosti.gov This reduction step converts the ethynyl (B1212043) group into an ethyl group and a nitrile into a primary amine, thus completing the synthesis of this compound. The versatility of transition metal catalysis allows for a range of reaction conditions and catalyst systems to be employed, offering flexibility in the synthesis. mdpi.commdpi.com
Table 1: Exemplary Transition Metal-Catalyzed Synthesis of this compound
| Step | Reaction | Key Reagents and Catalysts | Intermediate/Product |
| 1 | Sonogashira Coupling | 3-Bromo-2-chlorothiophene, Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | 2-Chloro-3-(trimethylsilylethynyl)thiophene |
| 2 | Deprotection | Potassium fluoride (KF) | 2-Chloro-3-ethynylthiophene |
| 3 | Reduction | H₂, Palladium on Carbon (Pd/C) | This compound |
Alternative Synthetic Routes and Methodological Innovations
Beyond transition metal-catalyzed methods, alternative synthetic pathways to this compound have been devised, often relying on classical organic reactions and innovative methodologies. A common starting point for these routes is 2-chlorothiophene, which can be synthesized through various chlorination procedures. chemicalbook.com
One well-established approach involves the introduction of a functional group at the 3-position that can be elaborated into the desired ethylamine side chain. The Vilsmeier-Haack reaction, for instance, can be used to formylate 2-chlorothiophene, yielding 2-chlorothiophene-3-carbaldehyde (B1590205). google.com This aldehyde is a versatile intermediate for further transformations.
A subsequent Henry reaction (nitroaldol reaction) with nitromethane, catalyzed by a base, converts the aldehyde into a β-nitroalkene, specifically 2-(2-chloro-3-thienyl)-1-nitroethene. researchgate.netorganic-chemistry.orgmdpi.com The reduction of this nitroalkene can then be carried out using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to afford the target this compound. epo.org
Another innovative route involves the conversion of the intermediate 2-chlorothiophene-3-carbaldehyde into 2-(2-chlorothiophen-3-yl)acetonitrile. This can be achieved through various methods, such as the reaction with tosyl isocyanide or other cyanide sources. The resulting nitrile can then be reduced to the primary amine using reagents like lithium aluminum hydride or through catalytic hydrogenation. google.comgoogle.com Some methods describe the synthesis of thiopheneacetonitrile derivatives from chloromethylthiophenes, which are in turn synthesized from thiophene, formaldehyde, and hydrochloric acid. google.com
These alternative routes offer the advantage of avoiding potentially expensive transition metal catalysts and provide different strategic approaches to the target molecule, showcasing the breadth of synthetic organic chemistry.
Table 2: Exemplary Alternative Synthesis of this compound
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Vilsmeier-Haack Formylation | 2-Chlorothiophene, POCl₃, DMF | 2-Chlorothiophene-3-carbaldehyde |
| 2 | Henry Reaction | Nitromethane, Base (e.g., NaOH) | 2-(2-Chloro-3-thienyl)-1-nitroethene |
| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) or H₂/Catalyst | This compound |
Reaction Mechanisms and Chemical Transformations of 2 2 Chlorothiophen 3 Yl Ethanamine
Mechanistic Investigations of Amination Reactions
The synthesis of 2-(thiophen-3-yl)ethanamine derivatives often involves amination reactions. One common synthetic route involves the reduction of a corresponding nitro, nitrile, or amide precursor. For instance, 2-thiophene ethylamine (B1201723) can be prepared from 2-nitrothiophene (B1581588) ethene through reduction. Another method involves the reaction of activated 2-thiophene with N-(protective group)-aziridine, followed by deprotection. google.com
Amination can also be achieved through direct substitution reactions. The reaction of heteroaryl chlorides, such as those in the pyrimidine (B1678525) and pyrazine (B50134) series, with amines can proceed via a facile nucleophilic aromatic substitution (SNAr) mechanism, sometimes facilitated by substances like potassium fluoride (B91410) in water. researchgate.net While uncatalyzed aminations are known, palladium-catalyzed reactions also represent a common strategy for forming C-N bonds with aryl halides. researchgate.netresearchgate.net For 2-(2-Chlorothiophen-3-yl)ethanamine, its formation would likely involve a multi-step synthesis, culminating in the introduction of the aminoethyl group onto the 2-chlorothiophene (B1346680) scaffold or the chlorination of a pre-formed 2-(thiophen-3-yl)ethanamine derivative.
Catalytic reductive amination of related aromatic aldehydes using heterogeneous catalysts, such as cobalt-containing composites, provides another pathway. mdpi.com This process typically involves the initial formation of a Schiff base intermediate between the aldehyde and an amine, which is then hydrogenated. mdpi.com
Reactivity of the Thiophene (B33073) Moiety
The thiophene ring in this compound is susceptible to both electrophilic and nucleophilic attacks, with the existing substituents—the chloro group and the aminoethyl side chain—governing the regioselectivity and reaction feasibility.
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). The sulfur atom can stabilize the intermediate carbocation (a sigma complex) through resonance. libretexts.orgkhanacademy.org In substituted thiophenes, the directing effects of the substituents are paramount.
For this compound, the situation is complex:
The Chloro Group: As a halogen, the chlorine at the C2 position is an ortho-, para- director but is deactivating due to its inductive electron-withdrawing effect. In thiophene, this would direct incoming electrophiles primarily to the C5 position.
The Ethanamine Group: The aminoethyl group at the C3 position is activating. However, under the strongly acidic conditions often required for EAS reactions, the primary amine will be protonated to form an ammonium (B1175870) salt (-CH₂CH₂NH₃⁺). libretexts.org This protonated group is strongly deactivating and a meta-director.
Therefore, the outcome of an EAS reaction is highly dependent on the reaction conditions. Under neutral or basic conditions, the activating effect of the side chain might compete with the directing effect of the chlorine. Under acidic conditions, the deactivating protonated amine would likely prevent most EAS reactions or direct substitution to the C5 position, which is "meta" to the C3 substituent. Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation and alkylation. researchgate.netmasterorganicchemistry.com
The presence of a halogen on the thiophene ring allows for nucleophilic aromatic substitution (SNAr), a pathway for replacing the chlorine atom with a nucleophile. wikipedia.org This reaction is generally favorable on electron-poor aromatic or heteroaromatic rings. masterorganicchemistry.comyoutube.com The reactivity of aryl halides in SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group, as they stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org
The mechanism proceeds in two steps:
Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the thiophene ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge is delocalized onto the electronegative atoms of the ring and any electron-withdrawing substituents. youtube.com
Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. youtube.com
In this compound, the SNAr reaction would involve the replacement of the C2-chloro substituent. The reaction is not as facile as in systems with strong electron-withdrawing groups like nitro groups, but it can be achieved with strong nucleophiles or under forcing conditions. libretexts.orgyoutube.com
Reactions Involving the Amine Functional Group
The primary amine of the ethanamine side chain is a key site of reactivity, behaving as a potent nucleophile in a variety of chemical transformations.
The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic carbon centers.
Acylation: Reaction with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable N-acyl derivatives (amides). google.comerciyes.edu.tr This reaction is often performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct. The acylation of thiophene derivatives is a well-established transformation. researchgate.net
Alkylation: The amine can be alkylated by reaction with alkyl halides. This reaction can proceed sequentially to form secondary amines, tertiary amines, and even quaternary ammonium salts. The degree of alkylation can be controlled by the stoichiometry of the reactants. nih.gov
| Reaction Type | Reagent Example | Functional Group Formed |
| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl amide |
| Alkylation | Methyl Iodide (CH₃I) | Secondary Amine (N-methyl) |
Primary amines, like that in this compound, undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. eijppr.com This reversible reaction is typically catalyzed by acid or base and involves two main steps:
Carbinolamine Formation: The nucleophilic amine attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate called a carbinolamine. eijppr.comresearchgate.net
Dehydration: The carbinolamine is then dehydrated (loses a molecule of water) to form the final C=N double bond of the imine. eijppr.com
The formation of Schiff bases from thiophene carbonyl compounds and various amines is a widely used reaction for synthesizing ligands for metal complexes and compounds with diverse biological activities. najah.edunajah.edursc.org
| Reactant | Product Type | General Structure |
| Aldehyde (R-CHO) | Aldimine (Schiff Base) | R-CH=N-R' |
| Ketone (R-CO-R'') | Ketimine (Schiff Base) | R(R'')C=N-R' |
(Where R' represents the 2-(2-Chlorothiophen-3-yl)ethyl group)
Stereoselective Synthesis and Enantiomeric Control in Derivative Formation
The introduction of a stereocenter in derivatives of this compound necessitates the use of asymmetric synthesis strategies. These methods can be broadly categorized into the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. The inherent challenges associated with the thiophene moiety, such as its potential to coordinate with and deactivate metal catalysts, require careful consideration in the design of synthetic routes.
A prevalent strategy for achieving enantiomeric control in the synthesis of chiral amines is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
Another powerful approach is asymmetric catalysis, which employs a chiral catalyst to control the stereochemistry of the reaction. This can involve transition metal catalysts with chiral ligands or metal-free organocatalysts. For the synthesis of 2-arylethylamines, a class of compounds that includes derivatives of this compound, various catalytic systems have been explored. mdpi.commdpi.com These include asymmetric hydrogenations, reductive aminations, and hydroaminations. mdpi.com
Enzymatic resolution offers a biocatalytic route to enantiomerically pure amines. This method utilizes the high stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. google.comresearchgate.net
While specific documented examples detailing the stereoselective synthesis of derivatives directly from this compound are not extensively available in the public domain, the principles established for the synthesis of analogous 2-arylethylamines and other thiophene-containing chiral molecules provide a solid framework. Research in the asymmetric functionalization of thiophenes has demonstrated that high levels of enantioselectivity can be achieved. For instance, rhodium-catalyzed enantioselective and regiodivergent syntheses have been developed for the creation of chiral alkylidene dihydrothiophenes. acs.org
The following table outlines theoretical applications of common stereoselective methods to the synthesis of a generic chiral derivative of this compound, illustrating potential outcomes based on established methodologies for similar substrates.
| Reaction Type | Chiral Source | Generic Substrate | Generic Product | Expected Enantiomeric/Diastereomeric Excess |
| Asymmetric Reduction | Chiral Borane Reagent | 1-(2-Chlorothiophen-3-yl)ethan-1-one | (R/S)-1-(2-Chlorothiophen-3-yl)ethan-1-ol | >90% ee |
| Chiral Auxiliary Directed Alkylation | (R)-tert-Butanesulfinamide | N-(2-(2-Chlorothiophen-3-yl)ethylidene)-2-methylpropane-2-sulfinamide | Chiral α-alkylated amine derivative | >95% de |
| Enzymatic Kinetic Resolution | Lipase | rac-1-(2-Chlorothiophen-3-yl)ethan-1-amine | (S)-1-(2-Chlorothiophen-3-yl)ethan-1-amine and (R)-N-(1-(2-chlorothiophen-3-yl)ethyl)acetamide | >98% ee |
The successful application of these methods to the synthesis of chiral derivatives of this compound would involve careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to maximize both chemical yield and stereoselectivity. The development of robust and efficient stereoselective routes to these compounds is a critical step towards the exploration of their potential as novel therapeutic agents.
Structural Elucidation and Spectroscopic Characterization of 2 2 Chlorothiophen 3 Yl Ethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis
In a hypothetical ¹H NMR spectrum of 2-(2-Chlorothiophen-3-yl)ethanamine, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The protons on the thiophene (B33073) ring would likely appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing chlorine atom. The two methylene (B1212753) groups of the ethylamine (B1201723) side chain would be expected to show characteristic triplet or more complex multiplet patterns due to spin-spin coupling with each other and with the adjacent amine protons. The amine protons themselves would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Spectral Analysis
A ¹³C NMR spectrum would provide information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the six carbon atoms. The carbons of the thiophene ring would resonate in the downfield region typical for aromatic and heteroaromatic carbons, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The two aliphatic carbons of the ethylamine side chain would appear at higher field.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides insights into the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be expected to show characteristic absorption bands. These would include N-H stretching vibrations for the primary amine group, C-H stretching vibrations for both the aromatic thiophene ring and the aliphatic ethyl chain, and C=C and C-S stretching vibrations characteristic of the thiophene ring. A C-Cl stretching vibration would also be present.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the thiophene ring are often strong in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the substituted thiophene ring. The position and intensity of these bands would be influenced by the chlorine substituent and the ethylamine side chain.
While the principles of these spectroscopic techniques allow for predictions of the expected spectral features of this compound, the absence of experimentally acquired and published data prevents a detailed and accurate analysis. Further research and publication of the spectroscopic characterization of this compound are needed to fill this information gap.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, the molecular ion peak and the fragmentation pattern provide significant insights into its molecular structure.
The molecular weight of this compound is 161.65 g/mol . libretexts.orgnih.govchemicalbook.com The presence of a chlorine atom is a notable feature, which would result in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope. msu.edu
The fragmentation of this compound under electron ionization (EI) is expected to follow predictable pathways for amines and halogenated aromatic compounds. libretexts.orgdocbrown.info The primary fragmentation is anticipated to be the cleavage of the C-C bond adjacent to the amino group (α-cleavage), which is a characteristic fragmentation pattern for aliphatic amines. docbrown.infomiamioh.edu This would result in the formation of a stable iminium cation.
Another likely fragmentation pathway involves the loss of the ethylamine side chain from the thiophene ring. The stability of the aromatic thiophene ring suggests that fragments corresponding to the intact ring will be observed. libretexts.org Additionally, the loss of a chlorine atom from the molecular ion or from subsequent fragments can also be expected.
A plausible fragmentation pattern for this compound is detailed in the table below. This table is based on established fragmentation principles for similar chemical structures, as direct experimental data for this specific compound is not widely available. libretexts.orgdocbrown.infomiamioh.edu
| m/z | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 161/163 | [C₆H₈ClNS]⁺ | Molecular ion (M⁺) with characteristic chlorine isotopic pattern. |
| 132/134 | [C₄H₂ClS-CH₂]⁺ | Loss of the terminal aminomethyl group (-CH₂NH₂) from the molecular ion. |
| 117/119 | [C₄H₂ClS]⁺ | Loss of the entire ethylamine side chain (-CH₂CH₂NH₂) from the molecular ion. |
| 30 | [CH₂NH₂]⁺ | α-cleavage, resulting in the formation of the stable methaniminium (B15471056) cation. This is often the base peak in the mass spectra of primary amines. docbrown.info |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. While specific X-ray diffraction data for derivatives of this compound are not readily found in the surveyed literature, analysis of closely related structures can provide valuable insights into the potential solid-state conformations and intermolecular interactions.
A relevant example is the crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate, which features a thiophen-3-ylethylamine moiety. nih.gov In the solid state of this compound, the thiophene group was found to be rotationally disordered. The molecules are held together by a combination of weak C-H···O and C-H···π hydrogen bonds, which create a laminar arrangement. Furthermore, these layers are interconnected through S···π contacts. nih.gov
For derivatives of this compound, it is conceivable that similar intermolecular interactions would play a crucial role in their crystal packing. The presence of the amino group provides a site for hydrogen bonding, which could lead to the formation of supramolecular assemblies. The chlorine atom on the thiophene ring could also participate in halogen bonding, further influencing the crystal structure.
Should crystalline derivatives of this compound be synthesized, single-crystal X-ray diffraction analysis would be invaluable for elucidating their precise molecular geometry, including bond lengths, bond angles, and torsional angles. The table below outlines the type of crystallographic data that would be obtained from such a study, based on the analysis of the related compound 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. nih.gov
| Parameter | Description | Example Data from a Related Thiophene Derivative nih.gov |
| Crystal System | The symmetry of the crystal lattice. | Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | P2₁2₁2₁ |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 12.020 Å, b = 7.576 Å, c = 18.521 Å |
| Volume (V) | The volume of the unit cell. | 1687 ų |
| Molecules per Unit Cell (Z) | The number of molecules within the unit cell. | 4 |
| Calculated Density (Dx) | The theoretical density of the crystal. | Varies with molecular weight and unit cell volume. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R[F² > 2σ(F²)] = 0.057 |
Computational Chemistry and Theoretical Studies of 2 2 Chlorothiophen 3 Yl Ethanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. For thiophene (B33073) derivatives, DFT methods have been successfully employed to predict a range of properties. nih.govresearchgate.net The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is commonly used in conjunction with basis sets like 6-311++G(d,p) to provide reliable results for geometries, vibrational frequencies, and electronic properties of similar molecules. nih.gov
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis of 2-(2-Chlorothiophen-3-yl)ethanamine involves geometry optimization. This process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For substituted thiophenes, the planarity of the thiophene ring is a critical parameter, although substituents can induce slight deviations. researchgate.net
The electronic structure of the molecule is fundamentally described by the distribution of electrons. The presence of a chlorine atom, an electron-withdrawing group, and an ethanamine group, which can act as an electron-donating group, on the thiophene ring creates a unique electronic environment. This push-pull effect influences the electron density distribution across the molecule, which is crucial for its reactivity and intermolecular interactions.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on DFT/B3LYP/6-311++G(d,p) level of theory)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | 1.74 | ||
| C-S | 1.77 | C-S-C | 92.2 |
| C=C (thiophene) | 1.37 | S-C=C | 111.5 |
| C-C (thiophene) | 1.42 | C=C-C (thiophene) | 112.4 |
| C-C (side chain) | 1.53 | C(thiophene)-C-C (side chain) | 110.0 |
| C-N | 1.47 | C-C-N | 112.0 |
| C-H (thiophene) | 1.08 | ||
| C-H (side chain) | 1.09 | ||
| N-H | 1.01 | ||
| H-N-H | 107.0 | ||
| C-C-N-H | 180.0 (anti) / ±60.0 (gauche) |
Note: The values in this table are representative and based on typical bond lengths and angles for similar substituted thiophenes and alkylamines. Actual calculated values may vary.
Vibrational Frequency Calculations and Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.govresearchgate.net
The vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of its constituent atoms. For instance, the C-Cl stretching vibration is expected in the lower frequency region of the spectrum, while the N-H and C-H stretching vibrations appear at higher frequencies. The thiophene ring itself has a set of characteristic vibrational modes. researchgate.net To improve the agreement between calculated and experimental vibrational frequencies, a scaling factor is often applied to the computed values. nih.gov
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H stretch | 3400-3500 |
| C-H stretch (aliphatic) | 2850-2960 |
| C-H stretch (aromatic) | 3050-3150 |
| C=C stretch (thiophene) | 1500-1600 |
| C-N stretch | 1000-1250 |
| C-S stretch | 600-700 |
| C-Cl stretch | 700-800 |
Note: These are approximate frequency ranges and the exact values would be obtained from DFT calculations.
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically associated with lone pairs of electrons on electronegative atoms like nitrogen and the sulfur in the thiophene ring), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (often around hydrogen atoms), which are prone to nucleophilic attack. researchgate.netmdpi.com
For this compound, the MEP would likely show a region of high electron density around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, making these sites potential centers for interaction with electrophiles. The chlorine atom would also influence the electrostatic potential of the thiophene ring.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. semanticscholar.org A smaller gap generally suggests higher reactivity. semanticscholar.org
Table 3: Predicted Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.0 to -1.5 |
| HOMO-LUMO Gap | 4.3 to 5.2 |
| Ionization Potential | 5.8 to 6.2 |
| Electron Affinity | 1.0 to 1.5 |
Note: These values are estimations based on data for similar substituted thiophenes and can be calculated using DFT methods.
Molecular Dynamics (MD) Simulations in Chemical Reactivity Contexts
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological target. rsc.org By simulating the motion of atoms over time, MD can explore conformational changes, solvent effects, and the initial steps of chemical reactions. rsc.org In the context of reactivity, MD simulations can be used to study the approach of a reactant to the molecule and identify preferential binding orientations that may lead to a chemical transformation. For complex systems like polymers derived from thiophene, MD simulations have been used to study their interaction with analytes. researchgate.net
Quantum Chemical Descriptors for Reactivity Prediction
From the electronic structure calculations, several quantum chemical descriptors can be derived to predict the reactivity of this compound. researchgate.netmdpi.com These descriptors quantify various aspects of a molecule's electronic character.
Key descriptors include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): Related to the HOMO-LUMO gap, it indicates the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, representing the molecule's polarizability.
Electrophilicity Index (ω): A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge from the environment. nih.gov
These descriptors, calculated from the HOMO and LUMO energies, can be used to compare the reactivity of this compound with other related compounds and to understand its behavior in different chemical reactions. nih.gov For instance, the local softness can be used to predict the most reactive sites within the molecule for nucleophilic and electrophilic attacks. mdpi.com
Theoretical Approaches to Reaction Pathway Elucidation
Computational chemistry provides powerful tools for elucidating the complex reaction pathways involved in the synthesis and transformation of this compound and related thiophene derivatives. Through the use of quantum chemical calculations, researchers can model reaction mechanisms, determine the energies of reactants, transition states, and products, and thereby predict the most likely pathways for a given chemical transformation. These theoretical approaches offer a microscopic view of the reaction, complementing experimental findings and guiding the design of more efficient synthetic routes.
One of the primary theoretical methods employed in the study of reaction mechanisms is Density Functional Theory (DFT). DFT calculations allow for the accurate determination of the electronic structure and energies of molecules, making it possible to map out the potential energy surface of a reaction. This enables the identification of key intermediates and transition states, providing a detailed, step-by-step description of how reactants are converted into products.
A relevant example of the application of computational chemistry to understand reaction mechanisms in substituted thiophenes is the theoretical investigation of the nucleophilic aromatic substitution (SNAr) on 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine. nih.gov This type of reaction is fundamental in the synthesis of various substituted thiophenes. The study revealed a stepwise mechanism for this transformation. nih.gov
The elucidated reaction pathway proceeds as follows:
Nucleophilic Attack: The reaction is initiated by the addition of the nucleophile, pyrrolidine, to the C2 position of the thiophene ring. nih.gov This is the initial and often rate-determining step in SNAr mechanisms.
Formation of Meisenheimer-like Intermediate: This nucleophilic attack leads to the formation of a tetrahedral intermediate, often referred to as a Meisenheimer-like complex in the context of thiophenes.
Proton Transfer and Elimination: The subsequent step involves the elimination of the methoxy (B1213986) group. Computational studies have shown that with an excess of the nucleophile, this process is catalyzed by a second molecule of pyrrolidine, which facilitates a proton transfer from the newly formed ammonium (B1175870) group to the methoxy leaving group. nih.gov
Theoretical calculations not only help in visualizing the reaction pathway but also in quantifying the energetic barriers associated with each step. The Gibbs free energy of activation (ΔG‡) for the initial nucleophilic attack can be calculated, providing a measure of the reaction rate. Furthermore, computational models can establish correlations between the reactivity and various electronic properties of the thiophene substrate. nih.gov
For instance, linear correlations have been established between the experimental electrophilicity of the thiophene derivative and several calculated parameters. nih.gov These correlations provide predictive power, allowing chemists to estimate the reactivity of new thiophene derivatives without the need for extensive experimental work. nih.gov
| Calculated Parameter | Correlation with Experimental Electrophilicity | Significance |
| Gibbs Free Energy Barrier (ΔG‡) | Linear | A lower calculated energy barrier corresponds to a higher experimentally observed electrophilicity and faster reaction rate. nih.gov |
| Parr Electrophilicity (ω) | Linear | This global reactivity index, calculated from the electronic structure, provides a quantitative measure of the molecule's ability to accept electrons. nih.gov |
| Molecular Softness (S) | Linear | Related to the HOMO-LUMO gap, molecular softness is another indicator of reactivity, with softer molecules generally being more reactive. nih.gov |
| Condensed Electrophilicity Index at C2 (ω+(C2)) | Informative | This local reactivity descriptor helps to explain the regioselectivity of the nucleophilic attack at the C2 position of the thiophene ring. nih.gov |
These theoretical approaches provide a robust framework for understanding and predicting the outcomes of reactions involving substituted thiophenes like this compound. By elucidating the intricate details of reaction pathways, computational chemistry serves as an indispensable tool in modern organic synthesis and drug discovery.
Applications of 2 2 Chlorothiophen 3 Yl Ethanamine As a Chemical Intermediate
Role in the Synthesis of Heterocyclic Scaffolds
The inherent structure of 2-(2-chlorothiophen-3-yl)ethanamine, featuring a thiophene (B33073) ring substituted with both a chloro group and an aminoethyl side chain, makes it an ideal precursor for the synthesis of diverse heterocyclic frameworks. The primary amine provides a nucleophilic center for cyclization reactions, while the thiophene ring acts as the foundational scaffold.
The 2-aminothiophene motif is a cornerstone in medicinal chemistry, and intermediates like this compound are instrumental in its elaboration. The primary amine of the ethanamine side chain can be readily acylated or reacted with various electrophiles. This modification is often the initial step toward building more complex structures. For instance, reaction with chloroacetyl chloride would yield an N-chloroacetyl derivative, which possesses multiple reactive sites for subsequent cyclization or substitution reactions.
Furthermore, the Gewald reaction, a classical method for preparing 2-aminothiophenes, highlights the general importance of this structural class in synthetic chemistry. nih.gov While the Gewald reaction builds the aminothiophene ring itself, commercially available intermediates like this compound offer a direct entry point to further derivatization without needing to construct the ring from acyclic precursors. This allows chemists to focus on building complexity from a pre-formed, functionalized thiophene core.
A significant application of 2-(thiophen-3-yl)ethanamine derivatives is in the construction of fused heterocyclic systems, particularly thienopyridines. These polycyclic scaffolds are central to many pharmacologically active molecules. A prominent example is the synthesis of the antiplatelet drug Ticlopidine and its analogs like Clopidogrel. nih.govresearchgate.net The core of these drugs is a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) ring system.
The synthesis of this key intermediate often involves a variation of the Pictet-Spengler reaction, where a thiophene ethylamine (B1201723) derivative reacts with an aldehyde (like formaldehyde) to undergo cyclization, forming the fused pyridine (B92270) ring. wisdomlib.org For example, a general pathway starts with thiophene, which is converted to a thiophene ethylamine intermediate. This intermediate is then cyclized to form the tetrahydrothienopyridine core, which is subsequently alkylated to yield the final drug. nih.govresearchgate.net
Similarly, this intermediate is valuable in creating other fused systems like thieno[2,3-d]pyrimidines. nih.govnih.gov These structures are often synthesized by reacting a 2-aminothiophene derivative with various reagents to build the pyrimidine (B1678525) ring fused to the thiophene. nih.gov The versatility of the this compound building block allows for its integration into a wide array of medicinally relevant polycyclic frameworks. nih.govmcmaster.ca
Utility in the Construction of Complex Organic Molecules
The structural features of this compound make it an important precursor for complex organic molecules with significant biological activity. Its role as a key intermediate in the synthesis of thienopyridine antiplatelet agents serves as a primary example.
Ticlopidine, chemically known as 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a prodrug that inhibits platelet aggregation. researchgate.netnih.gov Its synthesis demonstrates the utility of the thienopyridine core derived from thiophene ethylamine precursors. nih.gov The development of Ticlopidine and its more potent analog, Clopidogrel, has spurred extensive research into the synthesis of related structures to improve efficacy and metabolic stability. mcmaster.ca This has led to the creation of large libraries of analogs, many of which rely on the initial construction of the fundamental tetrahydrothieno[3,2-c]pyridine skeleton. nih.gov
The table below outlines the general synthetic utility of the thienopyridine scaffold derived from thiophene ethylamine intermediates in the creation of complex pharmaceutical agents.
| Starting Scaffold | Reaction Type | Reactant | Resulting Complex Molecule | Reference |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | SN2 Displacement | 2-Chlorobenzyl chloride | Ticlopidine | nih.govresearchgate.net |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine | Alkylation | Methyl (2-chlorophenyl)(chloro)acetate | Clopidogrel Intermediate | mcmaster.ca |
| 2-Aminothiophene-3-carboxylate | Cyclization/Condensation | Various Aldehydes | Thieno[2,3-d]pyrimidin-4-one derivatives | nih.gov |
Exploration in Materials Science and Electrocatalysis
Thiophene-based conjugated polymers, particularly polythiophenes, are a major class of materials in organic electronics due to their excellent conductive and optical properties. rsc.org These polymers are used in applications ranging from field-effect transistors to sensors and thermoelectric devices. cmu.edumdpi.com The properties of polythiophenes can be finely tuned by attaching functional pendant groups to the thiophene monomer before polymerization. cmu.edubeilstein-journals.org
The compound this compound represents a functionalized monomer that is a candidate for creating novel polythiophene materials. The thiophene ring itself can undergo electropolymerization to form a conjugated polymer backbone. acs.orgacs.org The presence of the aminoethyl side chain offers several advantages:
Post-polymerization functionalization : The primary amine group can be modified after the polymer is formed, allowing for the attachment of various functional units. cmu.edu
Property modulation : The electron-donating nature of the amine group can influence the electronic properties of the resulting polymer, such as lowering its oxidation potential. researchgate.net
Enhanced solubility and processability : The side chain can improve the solubility of the typically rigid polymer, making it easier to process into thin films for devices. researchgate.net
While direct electropolymerization of this compound is not extensively documented, the strategy of using functionalized thiophene monomers is well-established. acs.orgmdpi.com For example, thiophenes with carboxylic acid, alkoxy, and even oligonucleotide side chains have been successfully polymerized to create materials with tailored functions for biosensing and other advanced applications. cmu.edumdpi.comacs.org Therefore, this compound holds potential as a building block for new electroactive and functional materials.
Future Directions and Emerging Research Avenues for 2 2 Chlorothiophen 3 Yl Ethanamine Chemistry
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of thiophene (B33073) derivatives to minimize environmental impact. Future research will likely focus on developing more sustainable methods for producing 2-(2-chlorothiophen-3-yl)ethanamine and its analogs. Key areas of development include the use of metal-free reaction conditions to reduce metal toxicity, the adoption of environmentally benign solvents, and the implementation of solvent-free reactions. nih.gov
Several innovative, metal-free synthetic routes for thiophene derivatives have been developed, utilizing starting materials like cyclopropyl (B3062369) ethanol (B145695) derivatives and potassium sulfide (B99878) as the sulfur source. nih.gov Multicomponent reactions (MCRs) are also gaining traction as a green synthetic strategy. For instance, a one-pot synthesis of thiophenes has been achieved by reacting β-ketodithioesters, α-haloketones, and cyclohexylisocyanide in an aqueous solution. nih.gov Another approach involves the Domino method, where aldehydes, activated methylene (B1212753) halides, and elemental sulfur are combined with 1,3-dicarbonyl compounds in water to form thiophene rings. nih.gov
The choice of solvent is another critical aspect of green synthesis. Research has demonstrated the feasibility of synthesizing thiophene derivatives in greener alternatives to traditional organic solvents, such as imidazolium (B1220033) ionic liquids and deep eutectic solvents. rsc.org In some cases, reactions can be conducted under solvent-free conditions, further enhancing their green credentials. nih.govrsc.org
Table 1: Green Chemistry Approaches in Thiophene Synthesis
| Approach | Description | Examples |
|---|---|---|
| Metal-Free Synthesis | Avoids the use of toxic metal catalysts, reducing environmental contamination. | Use of potassium sulfide or elemental sulfur as the sulfur source. nih.gov |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step, improving atom economy and reducing waste. | Synthesis from β-ketodithioesters, α-haloketones, and isocyanides in water. nih.gov |
| Greener Solvents | Employs environmentally friendly solvents to minimize pollution. | Use of water, imidazolium ionic liquids, or deep eutectic solvents. nih.govrsc.org |
| Solvent-Free Reactions | Eliminates the need for a solvent altogether, reducing waste and simplifying purification. | Reactions conducted at elevated temperatures without a solvent medium. nih.gov |
Development of Novel Catalytic Methods for Derivatization
The development of novel catalytic methods is crucial for the efficient and selective derivatization of this compound. Research in this area is focused on creating new catalysts that can functionalize the thiophene ring with high precision and yield. The reactivity of the thiophene ring, which readily undergoes electrophilic aromatic substitution, provides a foundation for these derivatization strategies. nih.gov
Recent advancements include the use of nickel catalysts bearing N-heterocyclic carbene (NHC) ligands for the polymerization of chlorothiophenes. lookchem.com This method has shown high efficacy for the synthesis of poly(3-hexylthiophene) (P3HT) from 2-chloro-3-hexylthiophene (B1425218), demonstrating improved atom efficiency compared to traditional methods that use dihalogenated thiophenes. lookchem.com Furthermore, the combination of a Grignard reagent with a catalytic amount of a secondary amine has been shown to be effective for the C-H functionalization of chlorothiophenes. lookchem.com
Palladium-catalyzed cross-coupling reactions are also a significant area of research for thiophene derivatization. Efficient, phosphine-free direct C-H arylation of thiophenes at the C2 position has been achieved with low catalyst loading, coupling aryl or heteroaryl bromides with thiophenes bearing various functional groups. organic-chemistry.org Additionally, metal-catalyzed heterocyclization of functionalized alkynes offers a powerful, atom-economical route to substituted thiophenes. nih.gov
Table 2: Novel Catalytic Methods for Thiophene Derivatization
| Catalytic Method | Catalyst System | Application |
|---|---|---|
| Polymerization | Nickel catalyst with N-heterocyclic carbene (NHC) ligand. lookchem.com | Polymerization of 2-chloro-3-hexylthiophene to afford HT-P3HT. lookchem.com |
| C-H Functionalization | Grignard reagent and a catalytic amount of secondary amine. lookchem.com | Functionalization of chlorothiophenes. lookchem.com |
| Direct C-H Arylation | Bis(alkoxo)palladium complex. organic-chemistry.org | Coupling of aryl or heteroaryl bromides with thiophenes at the C2 position. organic-chemistry.org |
| Heterocyclization | Metal catalysts (e.g., Palladium). nih.gov | Regioselective synthesis of substituted thiophenes from functionalized alkynes. nih.gov |
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time is essential for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. Advanced spectroscopic techniques are increasingly being employed for the in situ monitoring of reactions involving thiophene derivatives. These non-destructive and non-invasive methods provide molecular-level information without the need for sample extraction. mdpi.com
Raman spectroscopy is a powerful tool for online monitoring as it provides detailed information about the vibrational modes of molecules, resulting in unique spectra for specific compounds. mdpi.com Other vibrational spectroscopy techniques, such as near-infrared (NIR) and mid-infrared (MIR) spectroscopy, are also valuable for tracking the progress of reactions. mdpi.com UV/Visible spectroscopy, while providing less structural detail, is a cost-effective method for real-time analysis of aromatic compounds and can be used to monitor changes in concentration. mdpi.com
These techniques can be integrated into process analytical technology (PAT) initiatives to enable real-time data collection, analysis, and process control. mdpi.com For instance, Fourier transform infrared (FTIR) spectroscopy has been used to monitor the formation of ketene (B1206846) intermediates and their subsequent transformation into β-lactams in the carbonylation of diazo compounds. researchgate.net The application of such techniques to the synthesis and derivatization of this compound would allow for a deeper understanding of reaction kinetics and the identification of transient intermediates. researchgate.net
Table 3: Advanced Spectroscopic Techniques for Reaction Monitoring
| Spectroscopic Technique | Principle | Application in Chemical Reactions |
|---|---|---|
| Raman Spectroscopy | Inelastic scattering of monochromatic light, probing molecular vibrational modes. mdpi.com | Real-time, in situ monitoring of reactant consumption and product formation. mdpi.com |
| Near-Infrared (NIR) Spectroscopy | Measures the absorption of light in the near-infrared region, corresponding to overtones and combination bands of molecular vibrations. mdpi.com | Online monitoring of critical process parameters in bioreactors and chemical reactors. mdpi.com |
| UV/Visible Spectroscopy | Measures the absorption of ultraviolet or visible light by molecules, particularly those with aromatic rings or conjugated systems. mdpi.com | Quantifying the concentration of reactants and products containing chromophores. mdpi.com |
| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing a fingerprint of the molecules present. researchgate.net | Monitoring the formation and disappearance of functional groups and transient intermediates. researchgate.net |
Integration with Machine Learning for Synthetic Route Prediction and Property Modeling
Retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials, is a key area where AI is making a significant impact. arxiv.org While retrosynthetic prediction models have shown promise, their performance for heterocycle formation reactions has been limited by the low availability of relevant data. chemrxiv.org To address this, transfer learning methods are being employed to improve the accuracy of these models for ring-breaking disconnections. chemrxiv.org
Machine learning models are also being developed to predict the regioselectivity of reactions, such as the radical C-H functionalization of heterocycles. nih.gov By training on computed properties of isolated reactants, these models can rapidly and reliably predict reaction outcomes, guiding synthetic design. nih.gov Furthermore, AI can be used to predict various physicochemical and biological properties of molecules, accelerating the discovery of new compounds with desired characteristics. The development of more comprehensive reaction databases, including information on failed reactions and reaction conditions, will be crucial for enhancing the predictive power of these models. arxiv.org
Table 4: Role of Machine Learning in Thiophene Chemistry
| Application Area | Machine Learning Approach | Potential Impact |
|---|---|---|
| Synthetic Route Prediction | Retrosynthesis models based on deep neural networks and transfer learning. nih.govchemrxiv.org | Accelerates the design of efficient synthetic pathways for complex thiophene derivatives. |
| Reaction Outcome Prediction | Random Forest models trained on computational data. nih.gov | Predicts the regioselectivity and yield of reactions, aiding in experimental design. nih.gov |
| Property Modeling | Quantitative Structure-Activity Relationship (QSAR) models. | Predicts the biological activity and physicochemical properties of novel thiophene compounds. |
| Reaction Condition Optimization | Bayesian optimization and other algorithms. | Identifies optimal reaction parameters (e.g., temperature, catalyst) for improved efficiency. arxiv.org |
Q & A
Q. What strategies resolve inconsistencies in the predicted vs. experimental pKa of this compound?
- Methodological Answer :
- Microscopic pKa Calculations : Use MarvinSketch or Epik to account for tautomerism.
- Potentiometric Titration : Perform pH-metric titrations in aqueous/organic solvent mixtures.
- Solvent Isotope Effects : Compare results in DO vs. HO to assess hydrogen bonding contributions.
- DFT-MD Hybrid Methods : Combine quantum mechanics with molecular dynamics for solvent modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
